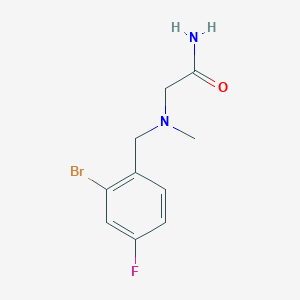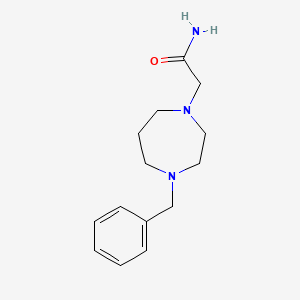![molecular formula C12H13NO4S B14917462 2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14917462.png)
2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid is an organic compound that features a thioether linkage and an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a thioether linkage in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid typically involves the reaction of 4-acetylphenylamine with a suitable thioether precursor. One common method involves the use of 2-chloroacetic acid as the starting material. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-acetylphenylamine attacks the electrophilic carbon of 2-chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation may involve alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((2-((4-Methylphenyl)amino)-2-oxoethyl)thio)acetic acid: Similar structure but with a methyl group instead of an acetyl group.
2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)acetic acid: Contains a chlorine atom instead of an acetyl group.
Uniqueness
2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can participate in additional chemical reactions, such as acetylation, and may enhance the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C12H13NO4S |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H13NO4S/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-18-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
FJKWWSBQWWMSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-hydroxy-N'-[(Z)-{4-hydroxy-2,6-dioxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-5(2H)-ylidene}methyl]benzohydrazide](/img/structure/B14917393.png)


![N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14917414.png)

![N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B14917423.png)

![4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol](/img/structure/B14917435.png)
![Ethyl 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B14917451.png)


